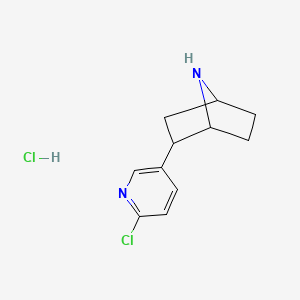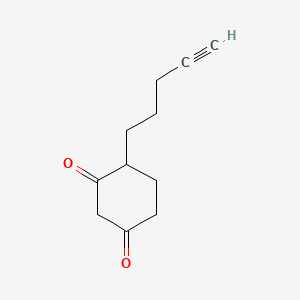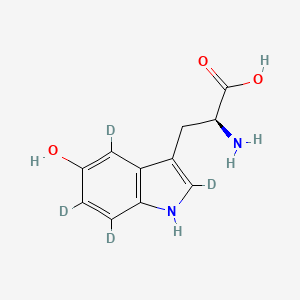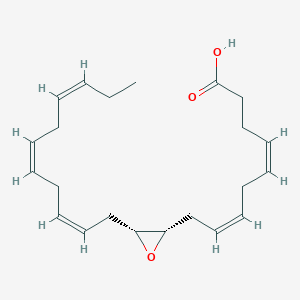
3-Thiophenecarbonitrile, 2-acetyl-
Descripción general
Descripción
“3-Thiophenecarbonitrile, 2-acetyl-” is a chemical compound with the molecular formula C7H5NOS and a molecular weight of 151.19 . It is also known by its CAS Registry Number: 147622-13-7 .
Molecular Structure Analysis
The molecular structure of “3-Thiophenecarbonitrile, 2-acetyl-” consists of a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. Attached to this ring is a carbonitrile group (CN) and an acetyl group (CH3CO) .Aplicaciones Científicas De Investigación
Organic Semiconductors
2-Acetylthiophene-3-carbonitrile: is utilized in the development of organic semiconductors . Thiophene derivatives are known for their excellent electronic properties, making them suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . The compound’s ability to conduct electricity while maintaining stability under various conditions is crucial for these applications.
Corrosion Inhibitors
In industrial chemistry, thiophene derivatives serve as corrosion inhibitors . The molecular structure of 2-Acetylthiophene-3-carbonitrile can be tailored to bind with metal surfaces, forming a protective layer that prevents corrosion, which is essential for extending the life of metal components in harsh environments.
Pharmacological Properties
Thiophene-based molecules, including 2-Acetylthiophene-3-carbonitrile, exhibit a range of pharmacological properties . They have been studied for their potential anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects . This makes them valuable in the search for new therapeutic agents.
Synthesis of Biologically Active Compounds
The compound plays a significant role in the synthesis of biologically active compounds. Through various condensation reactions, such as the Gewald reaction, it can be transformed into aminothiophene derivatives, which are a class of compounds with diverse biological activities .
Material Science
In material science , 2-Acetylthiophene-3-carbonitrile derivatives are used to modify the properties of materials. For example, they can enhance the thermal stability and mechanical strength of polymers, which is beneficial for creating more durable and heat-resistant materials .
Solvent-free Synthesis
The compound is involved in solvent-free synthesis methods, such as high-speed vibration milling. This environmentally friendly approach is advantageous for producing 2-aminothiophene-3-carbonitrile derivatives, which are important intermediates in organic synthesis .
Propiedades
IUPAC Name |
2-acetylthiophene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NOS/c1-5(9)7-6(4-8)2-3-10-7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWLGXNRCRGYRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CS1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetylthiophene-3-carbonitrile | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(S)-N-[2-[7-Allyl-5-bromo-6-benzyloxy-2,3-dihydro-1H-inden-1-YL]ethyl]propanamide](/img/structure/B587068.png)





![4-(pyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B587081.png)
